N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide
Description
This compound features a cyclopenta[c]pyrazole core substituted with a methyl group at the 2-position and a 2-(4-methylphenyl)acetamide moiety at the 3-position. Although direct experimental data (e.g., NMR, melting point) for this compound are unavailable in the provided evidence, its structural analogs offer insights into its likely physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-8-12(9-7-11)10-15(20)17-16-13-4-3-5-14(13)18-19(16)2/h6-9H,3-5,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQEURLAUZCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative and inducing cyclization using a strong acid or base.
Attachment of the Methylphenylacetamide Moiety: This step involves the acylation of the cyclopenta[c]pyrazole core with 4-methylphenylacetic acid or its derivatives. Common reagents for this step include acyl chlorides or anhydrides in the presence of a catalyst like pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization and acylation reactions in a stepwise manner.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield. This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopenta[c]pyrazole core or the methylphenylacetamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Cyclopenta-Pyrazole Cores
Compound from :
- Name : 2-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
- Key Differences :
- Substituent on pyrazole: Phenyl (vs. methyl in the target compound).
- Acetamide group: 4-Fluorophenylsulfanyl (vs. 4-methylphenyl).
- Molecular Formula : C₂₀H₁₈FN₃OS (MW: 367.44 g/mol) .
- Fluorine enhances metabolic stability and lipophilicity, while the sulfanyl group may introduce redox sensitivity .
Analogues with Varied Heterocyclic Cores
Triazole-Based Acetamide () :
- Name: 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- Key Differences :
- Core structure: 1,2,4-Triazole (vs. cyclopenta-pyrazole).
- Substituents: Chloro-methylphenyl and pyridinyl-triazole (vs. methylcyclopenta-pyrazole and methylphenyl).
- Molecular Formula : C₁₆H₁₅ClN₆OS (MW: 374.85 g/mol) .
- Implications :
- The triazole core offers distinct hydrogen-bonding capabilities compared to pyrazole.
- Chlorine and pyridine groups may influence solubility and target selectivity.
Thiadiazole Derivatives () :
- Example: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e)
- Key Differences: Core structure: 1,3,4-Thiadiazole (vs. fused pyrazole). Substituents: Chlorobenzylthio and isopropyl-methylphenoxy (vs. methylphenyl).
- Physical Properties : Melting point 132–134°C; IR data shows C=O (1678 cm⁻¹) and –NH (3291 cm⁻¹) .
- Chlorine and sulfur atoms may improve membrane permeability .
Analogues with Extended Aromatic Systems
Naphthalene-Containing Compound () :
- Name : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key Differences :
- Aromatic system: Naphthalene (vs. 4-methylphenyl).
- Functional groups: Triazole-ether linkage (vs. cyclopenta-pyrazole).
- Molecular Formula : C₂₁H₁₈ClN₄O₂ (MW: 393.11 g/mol) .
- The triazole-ether group may improve solubility compared to purely hydrophobic substituents .
Biological Activity
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-(4-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.31 g/mol. The compound features a cyclopenta[c]pyrazole core coupled with an acetamide group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 1105221-88-2 |
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. It has been studied for its role as an enzyme inhibitor , particularly against matrix metalloproteinases (MMPs), which are implicated in various pathological processes such as cancer metastasis and tissue remodeling. Additionally, studies suggest that it may modulate signaling pathways involved in inflammation and microbial resistance.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance:
- Study Findings : A study reported that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 30 µM .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Preliminary data suggest that it reduces the production of pro-inflammatory cytokines in activated macrophages:
- Mechanism : It appears to inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. In particular:
- Efficacy : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL.
Case Study 1: Anticancer Activity
A recent study explored the effects of this compound on human lung cancer cells (A549). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores. Histological analysis showed reduced infiltration of inflammatory cells in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
